1-((4-fluoro-3-methoxyphenyl)sulfonyl)-2-phenyl-4,5-dihydro-1H-imidazole
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Overview
Description
1-((4-fluoro-3-methoxyphenyl)sulfonyl)-2-phenyl-4,5-dihydro-1H-imidazole is a synthetic organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique chemical structure, which includes a fluorinated aromatic ring, a methoxy group, and a sulfonyl-imidazole moiety
Preparation Methods
The synthesis of 1-((4-fluoro-3-methoxyphenyl)sulfonyl)-2-phenyl-4,5-dihydro-1H-imidazole typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the Fluorinated Aromatic Intermediate: The synthesis begins with the preparation of 4-fluoro-3-methoxyphenylboronic acid, which can be obtained through the borylation of 4-fluoro-3-methoxyphenyl halides using a palladium-catalyzed Suzuki coupling reaction.
Imidazole Formation: The final step involves the cyclization of the sulfonyl derivative with phenylhydrazine under acidic conditions to form the imidazole ring, resulting in the target compound.
Industrial production methods may involve optimization of these steps to improve yield and scalability, including the use of continuous flow reactors and alternative catalysts.
Chemical Reactions Analysis
1-((4-fluoro-3-methoxyphenyl)sulfonyl)-2-phenyl-4,5-dihydro-1H-imidazole undergoes various chemical reactions, including:
Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium, platinum), and varying temperatures and pressures depending on the desired transformation. Major products formed from these reactions include modified imidazole derivatives with altered functional groups.
Scientific Research Applications
1-((4-fluoro-3-methoxyphenyl)sulfonyl)-2-phenyl-4,5-dihydro-1H-imidazole has several scientific research applications:
Medicinal Chemistry: The compound has been investigated for its potential as an anticancer agent due to its ability to inhibit specific enzymes and pathways involved in cancer cell proliferation.
Biological Studies: It is used in studies exploring enzyme inhibition, particularly cyclooxygenase-2 (COX-2) inhibitors, which are relevant in inflammation and pain management research.
Material Science: The compound’s unique structural features make it a candidate for the development of novel materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 1-((4-fluoro-3-methoxyphenyl)sulfonyl)-2-phenyl-4,5-dihydro-1H-imidazole involves its interaction with molecular targets such as enzymes and receptors. For instance, as a COX-2 inhibitor, the compound binds to the active site of the enzyme, preventing the conversion of arachidonic acid to prostaglandins, which are mediators of inflammation. This inhibition leads to reduced inflammation and pain.
Comparison with Similar Compounds
1-((4-fluoro-3-methoxyphenyl)sulfonyl)-2-phenyl-4,5-dihydro-1H-imidazole can be compared with other similar compounds, such as:
1-((4-fluoro-3-methoxyphenyl)sulfonyl)azepane: This compound shares the fluorinated aromatic and sulfonyl groups but differs in the heterocyclic ring structure, which can influence its reactivity and applications.
1-((4-fluoro-3-methoxyphenyl)sulfonyl)-4-mesitylpiperazine:
The uniqueness of this compound lies in its specific combination of functional groups and ring structures, which contribute to its distinct chemical and biological properties.
Properties
IUPAC Name |
1-(4-fluoro-3-methoxyphenyl)sulfonyl-2-phenyl-4,5-dihydroimidazole |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15FN2O3S/c1-22-15-11-13(7-8-14(15)17)23(20,21)19-10-9-18-16(19)12-5-3-2-4-6-12/h2-8,11H,9-10H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AVDFCHGQOBJHBY-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)S(=O)(=O)N2CCN=C2C3=CC=CC=C3)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15FN2O3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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